5'-Thymidylic acid, disodium salt

概要

説明

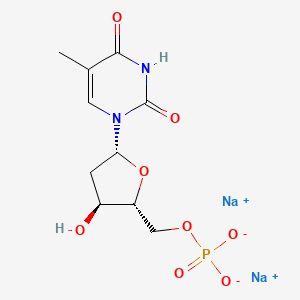

5’-Thymidylic acid, disodium salt: is a deoxyribonucleotide, specifically a thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety. It is also known as thymidine-5’-monophosphate disodium salt. This compound plays a crucial role in the synthesis of DNA, where it is involved in the formation of thymidine triphosphate, an essential building block of DNA.

準備方法

Synthetic Routes and Reaction Conditions: 5’-Thymidylic acid, disodium salt is synthesized via the methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase. This reaction requires the cosubstrate 5,10-methylenetetrahydrofolate as a one-carbon donor and reductant .

Industrial Production Methods: In industrial settings, the production of 5’-Thymidylic acid, disodium salt involves the fermentation of microorganisms that are genetically engineered to overproduce the necessary enzymes. The product is then extracted and purified through a series of chromatographic techniques .

化学反応の分析

Types of Reactions:

Oxidation: 5’-Thymidylic acid, disodium salt can undergo oxidation reactions, although these are less common.

Reduction: It can be reduced to thymidine by specific reductases.

Substitution: The phosphate group in 5’-Thymidylic acid can be substituted with other groups under certain conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of thymidine.

Reduction: Thymidine.

Substitution: Various substituted thymidine derivatives depending on the substituent used.

科学的研究の応用

Research Applications

5'-Thymidylic acid, disodium salt is utilized in several research areas:

Molecular Biology

- DNA Synthesis : As a nucleotide precursor, it plays a critical role in the synthesis of DNA. It is incorporated into DNA strands during replication and repair processes.

- Polymerase Chain Reaction (PCR) : This compound is used in PCR protocols as a substrate for DNA polymerases, enabling the amplification of specific DNA sequences.

Biochemical Studies

- Enzyme Kinetics : It serves as a substrate in various enzymatic assays to study the kinetics of nucleotidyl transferases and other enzymes involved in nucleotide metabolism.

- Binding Studies : Researchers use it to investigate the binding interactions between nucleotides and proteins, particularly in studies involving DNA-binding proteins.

Pharmaceutical Research

- Drug Development : Thymidine analogs are explored for their potential as antiviral and anticancer agents. The disodium salt form enhances solubility and bioavailability.

- Immunotoxicity Studies : Recent studies have investigated the immunotoxic effects of various compounds using high-throughput screening methods that include 5'-Thymidylic acid as a reference compound .

Case Studies

Several notable case studies highlight the applications of this compound:

作用機序

5’-Thymidylic acid, disodium salt exerts its effects primarily through its role in DNA synthesis. It is converted to thymidine diphosphate and then to thymidine triphosphate, which is incorporated into DNA by DNA polymerases. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate to 5’-Thymidylic acid, using 5,10-methylenetetrahydrofolate as a cofactor .

類似化合物との比較

Deoxyuridine monophosphate (dUMP): Precursor to 5’-Thymidylic acid.

Thymidine diphosphate (dTDP): Intermediate in the synthesis of thymidine triphosphate.

Thymidine triphosphate (dTTP): Final product in the synthesis pathway, incorporated into DNA.

Uniqueness: 5’-Thymidylic acid, disodium salt is unique in its role as a precursor to thymidine triphosphate, which is essential for DNA synthesis. Unlike deoxyuridine monophosphate, it contains a methyl group on the thymine base, which is critical for its function in DNA .

生物活性

5'-Thymidylic acid, disodium salt (dTMP) is a deoxyribonucleotide crucial for DNA synthesis and cellular metabolism. As a building block of DNA, it plays a significant role in various biological processes. This article explores the biological activity of dTMP, including its mechanisms of action, interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C10H13N2Na2O8P

- Molecular Weight : Approximately 322.21 g/mol

- CAS Number : 33430-62-5

5'-Thymidylic acid is characterized by a phosphate group attached to the 5' position of the thymidine molecule, distinguishing it from other nucleotides. It is synthesized from deoxyuridine 5'-monophosphate (dUMP) through the action of thymidylate synthase, which utilizes 5,10-methylenetetrahydrofolate as a methyl donor .

The primary biological activity of dTMP is its incorporation into DNA during replication and repair processes. The enzyme DNA polymerase facilitates this incorporation by pairing dTMP with adenine (A), ensuring accurate genetic information duplication. This process is vital for cellular division and the maintenance of genomic stability .

Enzymatic Reactions

- Thymidylate Synthase Activity : Converts dUMP to dTMP using 5,10-methylenetetrahydrofolate.

- DNA Polymerization : dTMP is added to the growing DNA strand during replication.

Biological Functions

- DNA Synthesis : dTMP serves as an essential precursor for thymidine triphosphate (dTTP), which is critical for DNA synthesis.

- Cellular Metabolism : It participates in nucleotide biosynthesis, influencing cellular energy metabolism and signaling pathways.

- Antiviral Activity : dTMP exhibits inhibitory effects on viral DNA synthesis, making it a candidate for antiviral therapies .

Research Findings and Case Studies

Several studies have investigated the biological activity of 5'-Thymidylic acid:

- Inhibition of Viral Replication : Research indicates that dTMP can inhibit viral DNA polymerases, thus reducing viral replication rates. This property has been explored in therapeutic contexts for viral infections .

- Role in Cancer Therapy : Due to its involvement in DNA synthesis, dTMP has been studied as a target for cancer therapeutics. Inhibitors of thymidylate synthase can lead to reduced dTMP levels, thereby hindering cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Deoxyadenosine 5'-monophosphate sodium salt | C10H13N5NaO4P | Involved in energy transfer and signaling |

| Deoxycytidine 5'-monophosphate sodium salt | C9H12N3NaO4P | Plays a role in DNA synthesis |

| Uridine 5'-monophosphate disodium salt | C9H12N2NaO6P | Important for RNA synthesis |

While compounds like deoxyadenosine and deoxycytidine share similarities with dTMP, their roles in metabolism differ significantly, emphasizing the unique importance of dTMP in DNA synthesis .

特性

IUPAC Name |

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSQMPPRYZYDFV-ZJWYQBPBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33430-62-5, 75652-49-2 | |

| Record name | 5'-Thymidylic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033430625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5'-monophosphate sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075652492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Thymidylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the interaction between thymidine-5'-monophosphate disodium salt and Zn(II) complexes, as highlighted in the research?

A: The research paper ["Enantiomeric specificity of biologically significant Cu(II) and Zn(II) chromone complexes towards DNA."][1] investigates the binding affinity of novel Cu(II) and Zn(II) complexes with DNA and its components. Interestingly, the study reveals that Zn(II) complexes exhibit a preferential binding affinity towards thymidine-5'-monophosphate disodium salt. [] This finding suggests a potential mechanism for the interaction of these complexes with DNA, particularly in regions rich in thymine bases. Further investigation into the structural basis and biological implications of this interaction could provide valuable insights into the development of targeted therapies.

Q2: How does the preferential binding of Cu(II) and Zn(II) complexes differ in terms of nucleotide selectivity?

A: The study indicates distinct nucleotide preferences for the Cu(II) and Zn(II) complexes. While both complexes demonstrate interaction with DNA, the Cu(II) complexes display a higher affinity for guanosine-5'-monophosphate disodium salt. [] Conversely, the Zn(II) complexes exhibit a preferential binding towards thymidine-5'-monophosphate disodium salt. [] This difference in nucleotide selectivity suggests that these complexes might interact with DNA through distinct mechanisms and potentially target different sequences or structural motifs. Further research exploring the precise binding sites and the impact of these interactions on DNA structure and function would be highly valuable.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。